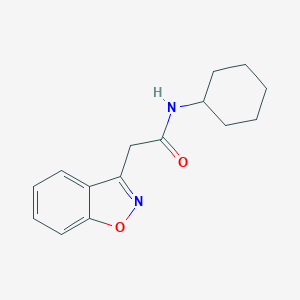
5-isopropyl-2-methoxy-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-2-methoxy-N-propylbenzenesulfonamide, also known as AM-251, is a selective cannabinoid receptor antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its effects on the endocannabinoid system, and its mechanism of action has been thoroughly investigated.
Aplicaciones Científicas De Investigación
5-isopropyl-2-methoxy-N-propylbenzenesulfonamide has been extensively studied for its effects on the endocannabinoid system. It has been shown to selectively block the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This makes 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide a potential therapeutic agent for the treatment of various disorders, including obesity, addiction, and pain. Additionally, 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide has been used as a tool compound to study the endocannabinoid system and its role in physiological processes.
Mecanismo De Acción
5-isopropyl-2-methoxy-N-propylbenzenesulfonamide selectively blocks the CB1 receptor, which is primarily located in the central nervous system. This receptor is responsible for the psychoactive effects of cannabis, including the feeling of euphoria. By blocking the CB1 receptor, 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide prevents the activation of this pathway, which can have therapeutic effects.
Biochemical and Physiological Effects:
5-isopropyl-2-methoxy-N-propylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, suggesting that it may be a potential treatment for obesity. Additionally, 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for addiction. Finally, 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide has been shown to have analgesic effects, suggesting that it may be a potential treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-isopropyl-2-methoxy-N-propylbenzenesulfonamide has several advantages for lab experiments. It is a highly selective compound that can be used to study the endocannabinoid system without the confounding effects of other receptors. Additionally, 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide is a potent compound that can be used at low concentrations, reducing the risk of toxicity. However, there are also limitations to using 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide in lab experiments. It has a short half-life, which can make it difficult to study long-term effects. Additionally, it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide. One potential direction is to investigate its potential as a treatment for obesity, addiction, and pain in humans. Additionally, further research is needed to investigate the long-term effects of 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide and its potential side effects. Finally, there is a need for the development of new compounds that can selectively block the CB1 receptor with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide involves the reaction of 2-methoxyphenylacetonitrile with isopropylmagnesium bromide to produce 2-methoxy-1-(1-methylethyl)phenylpropanenitrile. This compound is then reacted with propylamine and p-toluenesulfonyl chloride to yield 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide. The synthesis of 5-isopropyl-2-methoxy-N-propylbenzenesulfonamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Propiedades
Nombre del producto |
5-isopropyl-2-methoxy-N-propylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
2-methoxy-5-propan-2-yl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-5-8-14-18(15,16)13-9-11(10(2)3)6-7-12(13)17-4/h6-7,9-10,14H,5,8H2,1-4H3 |
Clave InChI |
GZYLWTSNFOWOIE-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)








![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)